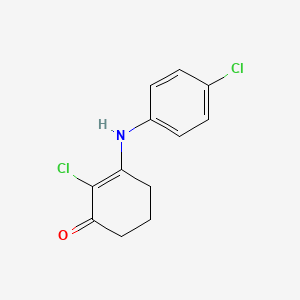

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexenone, a component of the compound, can be achieved through several methods. For instance, it can be produced from resorcinol via 1,3-cyclohexanedione . Another method involves the Birch reduction of anisole followed by acid hydrolysis . It can also be obtained from cyclohexanone by α-bromination followed by treatment with base .Chemical Reactions Analysis

Cyclohexenone, a component of the compound, is known to undergo several common reactions. These include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Research on related anticonvulsant enaminones, including compounds structurally similar to 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one, focuses on their hydrogen bonding and crystal structures. These studies provide insights into the molecular configurations and interactions that contribute to their pharmacological properties. The crystal structures of such compounds reveal that their cyclohexene rings adopt specific conformations which are crucial for their activity and interactions within biological systems. These findings are important for understanding the molecular basis of their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Chemical Transformations

Studies on the synthesis and transformation of cyclohexenone derivatives, which are chemically related to the compound , highlight the versatility of these molecules in organic synthesis. These works illustrate methods to generate 3-aminophenols from cyclohexanediols, showcasing the chemical flexibility and reactivity of these compounds under various conditions. Such research underscores the importance of cyclohexenone derivatives in synthetic organic chemistry, contributing to the development of new chemical entities with potential research and therapeutic applications (Szymor-Pietrzak et al., 2020).

Anticonvulsant Activity and Structure-Activity Relationships

The exploration of enaminones, including molecules similar to this compound, extends to their anticonvulsant activity and the establishment of structure-activity relationships. This research aims to identify the molecular features that contribute to their effectiveness as anticonvulsant agents. By examining different analogs and modifications, scientists seek to optimize these compounds' pharmacological profiles, enhancing their efficacy and safety for potential use in treating seizure disorders (Scott et al., 1993).

Supramolecular Chemistry and Hydrogen Bonding

The investigation into the supramolecular chemistry of enaminones related to this compound emphasizes the role of hydrogen bonding in the self-assembly of these molecules. This aspect of research highlights the potential of such compounds to form complex molecular structures through non-covalent interactions. Understanding these processes is crucial for the design of novel materials and molecules with specific functions, extending the application of enaminones beyond their pharmacological uses (Bertolasi, Gilli, Ferretti, & Gilli, 1998).

properties

IUPAC Name |

2-chloro-3-(4-chloroanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c13-8-4-6-9(7-5-8)15-10-2-1-3-11(16)12(10)14/h4-7,15H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZVSZANPILWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)

![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)

![Tert-butyl 2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2810737.png)

![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)